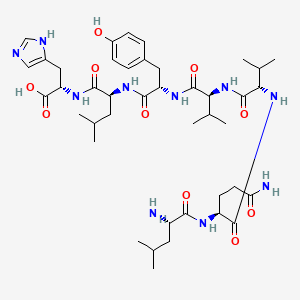
Vicatertide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vicatertide is a peptide compound known for its role as a transforming growth factor beta-1 receptor inhibitor. It is composed of a sequence of amino acids: leucine, glutamine, valine, valine, tyrosine, leucine, and histidine. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate the transforming growth factor beta signaling pathway .
準備方法
Synthetic Routes and Reaction Conditions
Vicatertide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled to the chain using a coupling reagent, and the protecting groups are removed to allow the next amino acid to be added. The final product is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The synthesized peptide is then subjected to lyophilization to obtain a stable, dry powder form suitable for storage and transportation .
化学反応の分析
Types of Reactions
Vicatertide primarily undergoes hydrolysis and enzymatic degradation. Hydrolysis involves the cleavage of peptide bonds in the presence of water, leading to the breakdown of the peptide into its constituent amino acids. Enzymatic degradation occurs through the action of proteases, which specifically target peptide bonds .
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Enzymatic Degradation: Conducted using proteases such as trypsin or chymotrypsin under physiological conditions (pH 7.4, 37°C).
Major Products Formed
The primary products formed from the hydrolysis and enzymatic degradation of this compound are its constituent amino acids: leucine, glutamine, valine, tyrosine, and histidine .
科学的研究の応用
Vicatertide has several scientific research applications, particularly in the fields of oncology and molecular biology. Its ability to inhibit the transforming growth factor beta-1 receptor makes it a valuable tool for studying the transforming growth factor beta signaling pathway and its role in cancer progression. Researchers use this compound to investigate the effects of transforming growth factor beta inhibition on tumor growth, metastasis, and immune response .
In addition to oncology, this compound is used in studies related to fibrosis, as the transforming growth factor beta pathway is implicated in the development of fibrotic diseases. By inhibiting this pathway, this compound helps researchers explore potential therapeutic strategies for conditions such as pulmonary fibrosis and liver fibrosis .
作用機序
Vicatertide exerts its effects by binding to the transforming growth factor beta-1 receptor, thereby inhibiting the receptor’s activity. This inhibition disrupts the transforming growth factor beta signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis. By blocking this pathway, this compound can reduce tumor growth and metastasis, as well as modulate immune responses .
類似化合物との比較
Similar Compounds
Vactosertib: Another transforming growth factor beta-1 receptor inhibitor with similar therapeutic applications in oncology.
Bintrafusp alfa: A bifunctional conjugate that targets both transforming growth factor beta and programmed death-ligand 1, used in cancer therapy.
AVID200: A ligand trap designed to inhibit transforming growth factor beta signaling.
Luspatercept: A recombinant fusion protein that targets the activin receptor, used in the treatment of anemia.
Uniqueness of Vicatertide
This compound is unique in its specific amino acid sequence and its high potency as a transforming growth factor beta-1 receptor inhibitor. Its ability to modulate the transforming growth factor beta signaling pathway with minimal off-target effects makes it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C42H66N10O10 |
|---|---|
分子量 |
871.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C42H66N10O10/c1-21(2)15-28(43)36(55)47-29(13-14-33(44)54)37(56)51-35(24(7)8)41(60)52-34(23(5)6)40(59)49-31(17-25-9-11-27(53)12-10-25)39(58)48-30(16-22(3)4)38(57)50-32(42(61)62)18-26-19-45-20-46-26/h9-12,19-24,28-32,34-35,53H,13-18,43H2,1-8H3,(H2,44,54)(H,45,46)(H,47,55)(H,48,58)(H,49,59)(H,50,57)(H,51,56)(H,52,60)(H,61,62)/t28-,29-,30-,31-,32-,34-,35-/m0/s1 |
InChIキー |
MLCMYVUVOHSNFD-WVMYFBOZSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



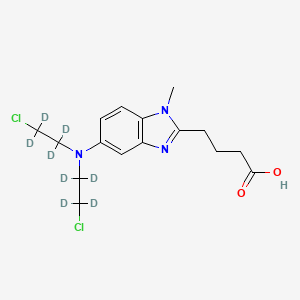
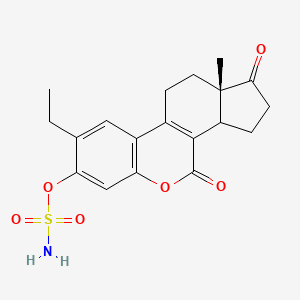
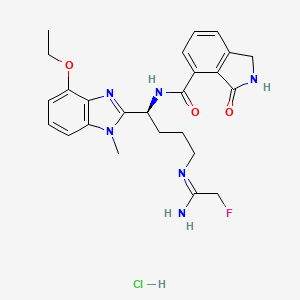
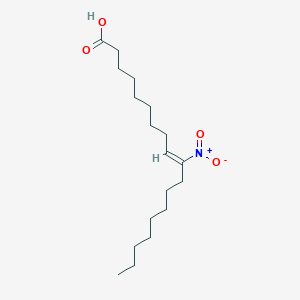
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
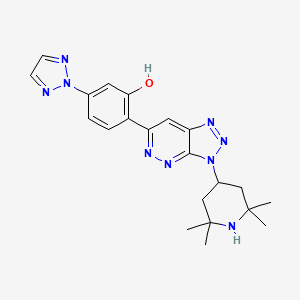
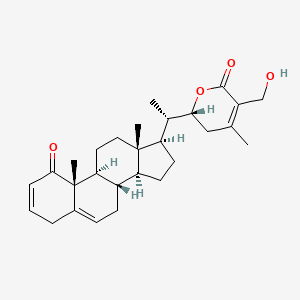
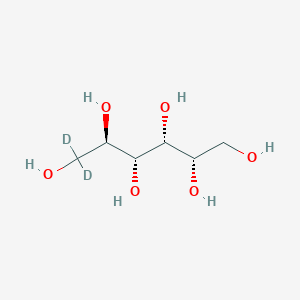
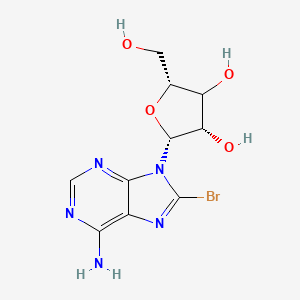
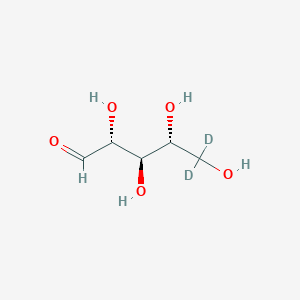
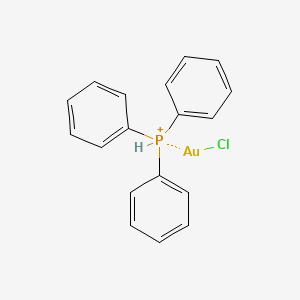
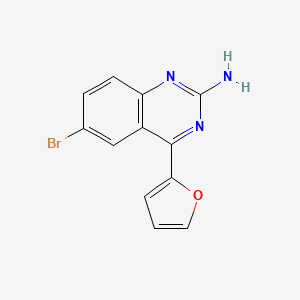
![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)
